N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a 2,4-difluorophenylacetamide moiety. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyridinone backbone: Known for modulating pharmacokinetic properties and hydrogen-bonding interactions in drug-receptor binding .
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability .
- 2,4-Difluorophenyl group: Fluorine atoms improve lipophilicity and membrane permeability while influencing electronic effects on aromatic systems .
Potential applications include anti-inflammatory or kinase inhibitory activities, inferred from structurally related acetamides with demonstrated biological effects .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O3/c22-14-8-9-17(16(23)11-14)24-18(28)12-27-10-4-7-15(21(27)29)20-25-19(26-30-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQKVZGJHOWBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS Number: 1105200-82-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C21H14F2N4O3 with a molecular weight of 408.4 g/mol. The compound features a complex structure that includes a difluorophenyl group and an oxadiazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F2N4O3 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1105200-82-5 |
Research indicates that compounds containing the oxadiazole structure often exhibit significant antitumor activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells by activating the p53 pathway and enhancing caspase activity . Specifically, this compound has been associated with increased levels of p53 and caspase cleavage in MCF-7 breast cancer cells, suggesting a mechanism that promotes programmed cell death .
Anticancer Efficacy
The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 | Not specified | Potential inhibition of metabolic pathways |
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HeLa cells with IC50 values in the micromolar range . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted in studies where it did not significantly affect non-cancerous cell lines at concentrations up to 10 µM .
Structure–Activity Relationship (SAR)
The structural components of N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyloxadiazol)] are critical for its biological activity. Modifications to the oxadiazole ring and the introduction of electron-withdrawing groups (EWGs) have been shown to enhance anticancer efficacy. For instance:
- Oxadiazole Substituents : Variations in substituents on the oxadiazole ring have led to different levels of biological activity.
- Fluorine Substitution : The presence of fluorine atoms has been linked to improved binding affinity and selectivity towards target proteins involved in tumor progression .
Case Studies
Several case studies have documented the effectiveness of similar compounds derived from the oxadiazole framework:
- Case Study A : A derivative with a similar structure demonstrated an IC50 value of 89 pM against hCA IX (a cancer-related carbonic anhydrase), indicating potent inhibitory effects that could be leveraged for therapeutic applications .
- Case Study B : Another study reported that modifications to the oxadiazole scaffold led to compounds with enhanced selectivity against specific cancer types while maintaining low toxicity towards normal cells .
Scientific Research Applications
Anticancer Efficacy
Research indicates that N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibits promising anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through various pathways.
Case Studies:
-
MCF-7 Breast Cancer Cells:
- IC50 Value: 0.65 µM
- Mechanism: Induction of apoptosis via p53 activation.
- Findings: Increased levels of p53 and caspase cleavage observed, suggesting effective apoptosis induction.
-
HeLa Cervical Cancer Cells:
- IC50 Value: 2.41 µM
- Mechanism: Cell cycle arrest at the G0-G1 phase.
- Implications: Potential for use in therapies targeting cervical cancer.
-
PANC-1 Pancreatic Cancer Cells:
- IC50 Value: Not specified.
- Potential Mechanism: Inhibition of metabolic pathways related to cancer cell survival.
Structure-Activity Relationship (SAR)
The oxadiazole moiety within the compound is crucial for its biological activity. Compounds containing oxadiazole structures have been reported to exhibit significant antitumor activity by activating apoptotic pathways and enhancing caspase activity. This structure-function relationship is essential for designing more potent analogs.
Research Applications
This compound is primarily utilized in:
-
Cancer Research:
- Investigating mechanisms of action and efficacy against various cancer cell lines.
-
Pharmacological Studies:
- Exploring potential therapeutic applications and side effects in vivo and in vitro.
-
Chemical Biology:
- Understanding the interactions between the compound and biological macromolecules to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Structural Comparison
*Calculated based on molecular formulas where explicit data are unavailable.
Key Distinctions
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine substitution on the phenyl ring (2,4-difluoro) enhances blood-brain barrier penetration compared to non-fluorinated analogs . The oxadiazole ring’s electron-withdrawing nature may increase binding affinity to hydrophobic enzyme pockets versus furan or triazole-containing analogs .
- Synthetic Feasibility :
- Methods for nitro-pyridine sulfonyl acetamides () could be adapted for oxadiazole introduction via cyclization of amidoxime intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
